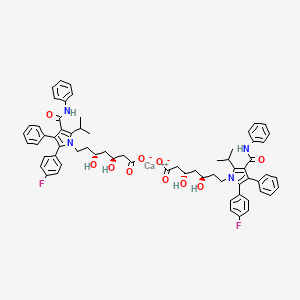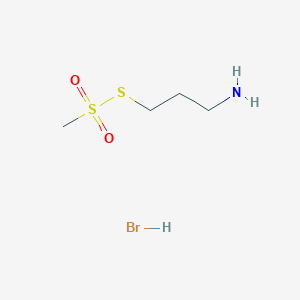
Methan-sulfonsäure-S-(3-aminopropyl)ester, Hydrobromid
Übersicht
Beschreibung
“Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide”, also known as “3-Aminopropyl Methanethiosulfonate Hydrobromide”, is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H12BrNO2S2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
This compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at 2-8°C under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Diese Verbindung wird in der Proteomikforschung eingesetzt {svg_1}. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist von entscheidender Bedeutung für das Verständnis vieler biologischer Prozesse.
Thiol-Reaktivität
3-Aminopropyl-Methanthiosulfonat-Hydrobromid reagiert spezifisch und schnell mit Thiolen unter Bildung von gemischten Disulfiden {svg_2}. Diese Eigenschaft macht es in verschiedenen biochemischen Forschungsanwendungen nützlich, einschließlich der Untersuchung von Proteinstrukturen und -funktionen.
Neurowissenschaftliche Forschung
Diese Verbindung wird verwendet, um die Strukturen des ACh-Rezeptorkanals des GABA-Rezeptorkanals zu untersuchen {svg_3}. Diese Rezeptoren spielen eine entscheidende Rolle im Nervensystem, und das Verständnis ihrer Struktur kann Einblicke in neurologische Erkrankungen liefern.
Studien zur Zellmembranpermeabilität
Es wurde bei der Untersuchung der Laktosepermease eingesetzt {svg_4}, einem Protein, das den Transport von Laktose über die Zellmembran erleichtert. Diese Forschung kann helfen zu verstehen, wie Substanzen in Zellen hinein- und aus ihnen heraus transportiert werden.
Radioprotektionsforschung
Es gibt Hinweise darauf, dass Aminoalkylthioester, eine Gruppe, zu der diese Verbindung gehört, radioprotektive Wirkungen haben {svg_5}. Dies könnte potenzielle Anwendungen beim Schutz vor Strahlenschäden haben, z. B. während der Strahlentherapie von Krebs.
Antimykotische und entzündungshemmende Eigenschaften
3-Aminopropyl-Methanthiosulfonat-Hydrobromid hat antimykotische und entzündungshemmende Eigenschaften {svg_6}. Es erreicht dies durch Hemmung der Fettsäuresynthese, die für das Wachstum und die Entwicklung vieler Organismen von entscheidender Bedeutung ist.
Wirkmechanismus
Target of Action
The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .
Biochemical Pathways
The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.
Pharmacokinetics
Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . This indicates that Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide interacts with these proteins and potentially other biomolecules in the cell.
Cellular Effects
The cellular effects of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not fully understood yet. Its ability to form mixed disulfides with thiols suggests that it could influence cell function by modifying the structure and function of proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide involves its reaction with thiols to form mixed disulfides . This reaction can lead to changes in the structure and function of proteins, potentially affecting enzyme activity, protein-protein interactions, and gene expression .
Metabolic Pathways
The metabolic pathways involving Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not well-understood. Its interaction with thiols suggests that it could be involved in pathways that involve thiol-containing enzymes or cofactors .
Eigenschaften
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCHEKULNWKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657025 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-13-4 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)


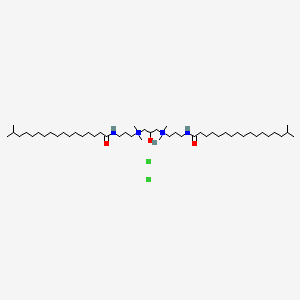
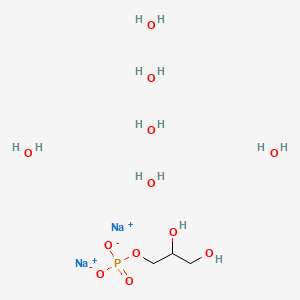
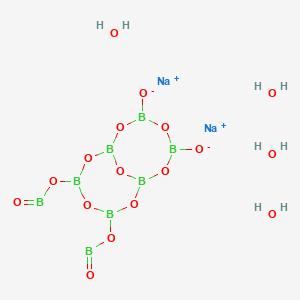
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

